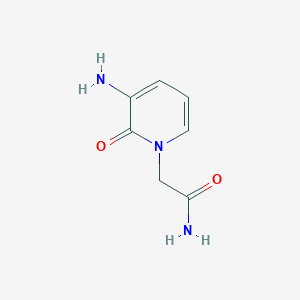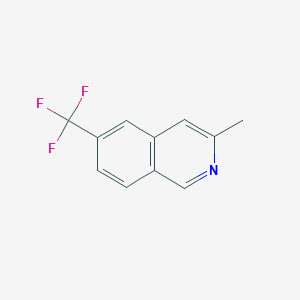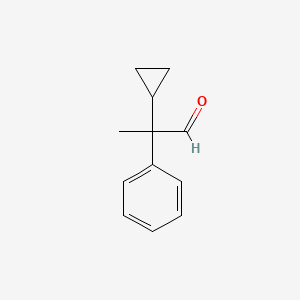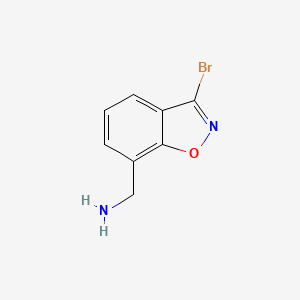
(3-Bromo-1,2-benzoxazol-7-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-1,2-benzoxazol-7-yl)methanamine is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,2-benzoxazol-7-yl)methanamine typically involves the bromination of 1,2-benzoxazole followed by the introduction of a methanamine group. One common method involves the reaction of 1,2-benzoxazole with bromine in the presence of a suitable solvent to yield 3-bromo-1,2-benzoxazole. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(3-Bromo-1,2-benzoxazol-7-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
(3-Bromo-1,2-benzoxazol-7-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological studies to investigate its effects on different biological pathways and targets.
作用機序
The mechanism of action of (3-Bromo-1,2-benzoxazol-7-yl)methanamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
(1,3-Benzoxazol-2-yl)(phenyl)methanamine: This compound has a similar benzoxazole core but with a phenyl group instead of a bromine atom.
(1,2-Benzoxazol-3-yl)methanamine hydrochloride: This compound is similar but lacks the bromine atom and is in the hydrochloride salt form.
Uniqueness
(3-Bromo-1,2-benzoxazol-7-yl)methanamine is unique due to the presence of the bromine atom at the 3-position of the benzoxazole ring. This bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules .
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
(3-bromo-1,2-benzoxazol-7-yl)methanamine |
InChI |
InChI=1S/C8H7BrN2O/c9-8-6-3-1-2-5(4-10)7(6)12-11-8/h1-3H,4,10H2 |
InChIキー |
DRYPGERWSVHVAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)C(=NO2)Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15276703.png)
![1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
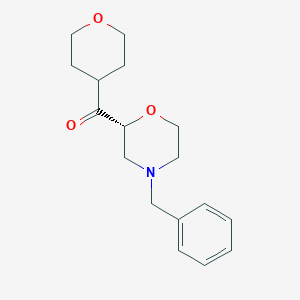
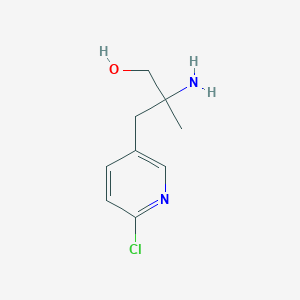

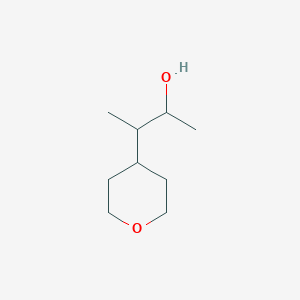
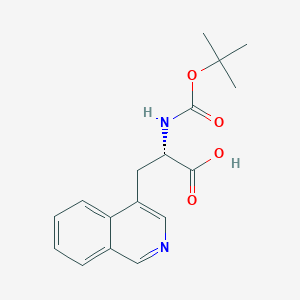
![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)
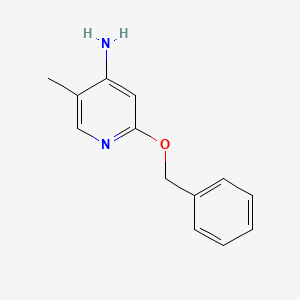
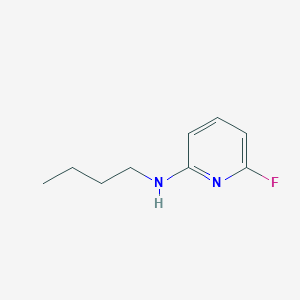
![{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)
